1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide
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Overview
Description
This compound belongs to a class of chemicals that exhibit significant biological activities, such as acting as tubulin inhibitors, which interfere with the tubulin polymerization process, a critical mechanism in cell division. This action underlies their potential in cancer therapy, as they can halt the proliferation of cancer cells by disrupting the mitotic process.
Synthesis Analysis
The synthesis of related compounds typically involves the condensation of specific acyl chlorides with appropriate amines, followed by cyclization reactions to form the characteristic 1,3,4-oxadiazole and thiazole rings. An example is the synthesis of antiproliferative agents where optimization of terminal fragments yielded compounds with potent activity against proliferative assays (Krasavin et al., 2014).
Molecular Structure Analysis
Structural elucidation of these compounds is typically achieved through spectroscopic methods such as NMR, IR, and mass spectrometry. X-ray diffraction studies provide detailed insights into the molecular geometry, confirming the presence of the oxadiazole, thiazole, and piperidine moieties and their spatial arrangements (Sanjeevarayappa et al., 2015).
properties
IUPAC Name |
1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-N-[3-(1,3-thiazol-4-yl)phenyl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-22-23-18(26-13)10-24-7-5-14(6-8-24)19(25)21-16-4-2-3-15(9-16)17-11-27-12-20-17/h2-4,9,11-12,14H,5-8,10H2,1H3,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVSSXYMGUAJFN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)CN2CCC(CC2)C(=O)NC3=CC=CC(=C3)C4=CSC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(5-Methyl-1,3,4-oxadiazol-2-YL)methyl]-N-[3-(1,3-thiazol-4-YL)phenyl]piperidine-4-carboxamide |
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